Butyl iodoacetate
Description
Significance of Halogenated Esters in Contemporary Synthetic Chemistry
Halogenated esters, particularly α-halo esters, are a pivotal class of organic compounds that serve as versatile intermediates in modern synthetic chemistry. wikipedia.orgmt.com Their significance stems from the presence of a halogen atom (such as fluorine, chlorine, bromine, or iodine) at the α-position relative to the ester carbonyl group, which imparts unique reactivity. mt.com This structural feature allows them to act as potent alkylating agents, readily undergoing nucleophilic substitution at the α-carbon. wikipedia.org
The reactivity of halogenated esters makes them valuable precursors for the synthesis of a wide array of more complex molecules. wikipedia.org For instance, they are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of organic synthesis. mdpi.com Reactions such as the Darzens reaction, which produces α,β-epoxy esters (glycidic esters), and the Reformatsky reaction, yielding β-hydroxy esters, prominently feature α-halo esters as key reactants. wikipedia.orgmdpi.com
The specific halogen atom influences the reactivity of the ester, with the order of reactivity generally following the trend: iodine > bromine > chlorine > fluorine. mt.com Organoiodides, like butyl iodoacetate, are particularly useful as intermediates for adding functional groups to a substrate and for constructing more intricate molecular architectures. mt.com The carbon-iodine bond is weaker and more polarizable than other carbon-halogen bonds, making iodo-substituted compounds highly reactive and sought-after in various transformations.
Furthermore, the applications of halogenated compounds extend into numerous industrial and commercial sectors, including pharmaceuticals, agrochemicals, and polymers. mt.compressbooks.pub The introduction of a halogen atom can significantly alter the biological activity of a molecule, a strategy often employed in drug discovery and development. mt.compnrjournal.com
Academic Research Trajectories for this compound and Congeneric Compounds
Academic research involving this compound and its congeners, such as other alkyl iodoacetates, is diverse and focuses on leveraging their reactivity for the synthesis of novel and valuable compounds.
One major research trajectory involves their use as alkylating agents. For example, tert-butyl iodoacetate has been used in the synthesis of complex molecules like kainoid derivatives and charge-compensated nido-carborane-based amino acids. researchgate.netmdpi.com In these syntheses, the iodoacetate moiety readily reacts with nucleophiles to introduce an acetate (B1210297) group, forming a crucial carbon-carbon or carbon-heteroatom bond.
Another significant area of research is their application in radical reactions. Ethyl iodoacetate is known to serve as a radical precursor in organic synthesis. sigmaaldrich.com Recent studies have explored the use of alkyl iodoacetates in radical polar crossover reactions for the stereospecific synthesis of α-chiral ketones and chiral alkanes. nih.gov These reactions often utilize light or a catalyst to initiate the formation of a radical species from the iodoacetate, which then participates in complex bond-forming cascades.
Furthermore, α-iodo esters are key reactants in carbonylative cross-coupling reactions. Research has demonstrated the synthesis of aromatic β-keto esters through the palladium-catalyzed carbonylative coupling of α-iodo esters with arylboronic acids. rsc.orgresearchgate.net This highlights the utility of iodoacetates in constructing complex carbonyl compounds, which are important building blocks in organic synthesis.
The synthesis of heterocyclic compounds is another active area of investigation. For instance, the reaction of aziridines with t-butyl iodoacetate can lead to the formation of functionalized oxazolidinones, which are precursors to peptidomimetics. semanticscholar.org
Finally, the development of new synthetic methods for preparing α-iodo esters and related compounds remains a topic of interest. This includes methods for the direct iodination of esters and the synthesis of α-halogenated boronic esters, which are versatile building blocks for further transformations. manac-inc.co.jporganic-chemistry.org
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C6H11IO2 |
| Molecular Weight | 242.05 g/mol |
| Appearance | Liquid |
| Boiling Point | 85-87 °C at 12 mmHg |
| Density | 1.52 g/mL at 25 °C |
Table 2: Related Alpha-Iodoacetate Esters in Research
| Compound Name | Chemical Formula | Key Research Application | Reference |
| Ethyl iodoacetate | C4H7IO2 | Alkylating agent, radical precursor | sigmaaldrich.com |
| tert-Butyl iodoacetate | C6H11IO2 | Synthesis of kainoids, peptidomimetics | researchgate.netsemanticscholar.org |
| Methyl iodoacetate | C3H5IO2 | Used in palladium-catalyzed alkylation | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5345-61-9 |
|---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
butyl 2-iodoacetate |
InChI |
InChI=1S/C6H11IO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 |
InChI Key |
MPLKDWCVBIOQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CI |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Iodoacetate
Esterification Processes in Alpha-Iodoacetic Acid Derivatives
The formation of butyl iodoacetate can be achieved via the esterification of iodoacetic acid with butanol. This method is a direct application of the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction. In this process, iodoacetic acid is heated with an excess of butanol in the presence of a strong acid catalyst.
The reaction mechanism involves the protonation of the carbonyl oxygen of iodoacetic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the hydroxyl group of butanol forms a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.
Commonly employed catalysts for this type of transformation include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the product side, excess butanol is often used, or water is removed from the reaction mixture as it forms, typically through azeotropic distillation.
While direct esterification is a standard method, an alternative approach involves a Finkelstein-type reaction. In this two-step process, a more readily available precursor, such as butyl chloroacetate (B1199739) or butyl bromoacetate, is first synthesized by the esterification of the corresponding haloacetic acid with butanol. Subsequently, the resulting butyl haloacetate undergoes a nucleophilic substitution reaction with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent like acetone (B3395972). The insolubility of the resulting potassium chloride or bromide in acetone helps to drive the reaction to completion, affording this compound. prepchem.com This indirect route can be advantageous when direct esterification with iodoacetic acid proves to be inefficient or leads to decomposition. prepchem.com
Strategies for Alpha-Iodination of Carboxylic Esters
An alternative synthetic strategy involves the direct introduction of an iodine atom at the alpha-position (the carbon adjacent to the carbonyl group) of a pre-formed ester, such as butyl acetate (B1210297). This transformation requires the generation of an enol or enolate intermediate from the ester, which then acts as a nucleophile to attack an electrophilic iodine source. The acidity of the α-protons of esters is lower than that of ketones, making their enolization more challenging. However, various protocols have been developed to achieve this transformation effectively.
Metal catalysts can facilitate the α-iodination of carbonyl compounds, including esters, often under milder conditions than non-catalyzed reactions. These methods typically involve the in-situ generation of a metal enolate or coordination of the metal to the carbonyl group, which enhances the acidity of the α-protons and promotes the formation of the nucleophilic enol/enolate species.
Several metal-based systems have been reported for the α-iodination of carbonyl compounds, which could be adapted for the synthesis of this compound. For instance, indium(III) catalysts, such as InBr₃, have been used for the reductive iodination of carboxylic acids and their derivatives, including esters, using an iodine source and a silane (B1218182) reducing agent. organic-chemistry.orgmdpi.com Copper(II) oxide in conjunction with molecular iodine has also been shown to be effective for the α-iodination of α,β-unsaturated ketones, a methodology that highlights the utility of copper in activating substrates towards iodination. mdpi.com
Another approach employs Oxone®, a stable potassium salt of peroxymonosulfuric acid, as a co-oxidant with elemental iodine or iodide salts. semanticscholar.org This system, sometimes used with a metal catalyst, generates a potent electrophilic iodine species in situ. Goswami and co-workers developed a solvent-free method using a catalytic amount of Oxone® and molecular iodine to achieve α-iodination of ketones and β-keto esters with high efficiency. semanticscholar.org The proposed mechanism involves the oxidation of iodine to a more electrophilic species which is then attacked by the enol form of the carbonyl compound.
A summary of representative metal-involved catalytic systems for α-iodination is presented below.
| Catalyst/Reagent System | Substrate Type | Iodine Source | Key Features |
| InBr₃ / TMDS | Carboxylic Acids, Esters | I₂ | Reductive iodination conditions. organic-chemistry.orgmdpi.com |
| CuO | α,β-Unsaturated Ketones | I₂ | Good to high yields for specific substrates. mdpi.com |
| Oxone® | Ketones, β-Keto Esters | I₂ | Solvent-free, rapid reaction via grinding. semanticscholar.org |
| [VO(acac)₂] / H₂O₂ | 1,3-Dicarbonyls | NaI | Utilizes a vanadium catalyst system. mdpi.com |
Radical-mediated reactions offer a distinct pathway for the functionalization of C-H bonds, including the α-position of esters. This approach typically involves three key steps: initiation, propagation, and termination. For the α-iodination of butyl acetate, the propagation cycle would consist of the abstraction of an α-hydrogen atom to form a carbon-centered radical, followed by the reaction of this radical with an iodine atom source to yield this compound and regenerate the chain-carrying radical.
The generation of the initial α-ester radical is crucial. This can be achieved through various initiation methods. Photochemical initiation, often using visible light, can be employed where a suitable photocatalyst absorbs light and initiates a single electron transfer (SET) process or homolytic cleavage of a radical precursor. nih.gov Chemical initiators, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, decompose upon heating to generate radicals that can then abstract the α-hydrogen from the ester. libretexts.org
The choice of the iodine source is also critical. Molecular iodine (I₂) can act as a radical trap, but other reagents like N-iodosuccinimide (NIS) or iodoform (B1672029) (CHI₃) are also commonly used in radical halogenations. The reaction of the α-ester radical with the iodine source must be efficient to compete with other potential radical side reactions.
Research into radical-polar crossover reactions has highlighted the utility of α-iodo esters as precursors to carbon-centered radicals, which underscores the stability and accessibility of these radical intermediates. nih.gov Although less common than enolate-based methods for simple esters, radical-initiated iodination provides a complementary strategy, particularly for complex molecules where chemoselectivity is a concern or where standard ionic conditions are not viable. libretexts.orglibretexts.org
Elucidation of Reaction Mechanisms and Chemical Transformations
Nucleophilic Substitution Pathways
Butyl iodoacetate, as a primary alkyl iodide, is an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The presence of a good leaving group (iodide) and an unhindered primary carbon center facilitates these transformations.
The reaction of this compound with nucleophiles follows the Sₙ2 (Substitution Nucleophilic Bimolecular) pathway. This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org
Kinetics: The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide (this compound) and the attacking nucleophile. chemicalnote.comyoutube.com This relationship is described by a second-order rate equation:
Rate = k[this compound][Nucleophile]
| Substrate Type | Relative Sₙ2 Reaction Rate | Rationale |
|---|---|---|
| Methyl Halide (CH₃X) | Fastest | Minimal steric hindrance allows easy access for the nucleophile. masterorganicchemistry.com |
| Primary Halide (RCH₂X) | Fast | This compound falls into this category, showing high reactivity due to low steric bulk. masterorganicchemistry.com |
| Secondary Halide (R₂CHX) | Slow | Increased steric crowding around the reaction center hinders the nucleophile's approach. masterorganicchemistry.com |
| Tertiary Halide (R₃CX) | Essentially No Reaction | Severe steric hindrance prevents the backside attack required for the Sₙ2 mechanism. stackexchange.com These substrates favor Sₙ1 reactions. masterorganicchemistry.com |
Stereochemistry: A defining feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center, often called a Walden inversion. masterorganicchemistry.com The nucleophile attacks from the side opposite to the leaving group (a "backside attack"). chemicalnote.comyoutube.com This process occurs through a trigonal bipyramidal transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. libretexts.orgmasterorganicchemistry.com While the butyl group of this compound itself is not chiral, this principle of inversion is fundamental to the Sₙ2 pathway it undergoes. If a chiral analogue were used, the product would have the opposite stereochemical configuration. youtube.com
The reaction between this compound and thiol substrates is a classic example of S-alkylation to form thioethers (sulfides). This transformation is a highly efficient Sₙ2 reaction. jmaterenvironsci.com The mechanism involves the deprotonation of the thiol (R-SH) by a base to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then acts as the nucleophile, attacking the primary carbon of this compound and displacing the iodide ion.
The general steps are:
Deprotonation: A base removes the acidic proton from the thiol, creating a potent thiolate nucleophile.
Nucleophilic Attack: The thiolate anion performs a backside attack on the carbon atom bonded to the iodine in this compound.
Displacement: The carbon-iodine bond breaks simultaneously, releasing the iodide ion and forming the new carbon-sulfur bond of the thioether. jmaterenvironsci.com
This method is widely used for the synthesis of both symmetrical and unsymmetrical thioethers from a variety of aliphatic and aromatic thiols. jmaterenvironsci.com Lithium-catalyzed alkylations of thiols using alcohol substrates have also been developed, showcasing the versatility of forming C-S bonds. nih.gov
Radical-Mediated Reaction Modalities
While less common than its ionic reactions, this compound can participate in radical transformations due to the relatively weak carbon-iodine bond.
Hydrogen Atom Transfer (HAT) is a fundamental step in many radical reactions, often used for the functionalization of alkenes. bohrium.comnih.gov In this process, a radical abstracts a hydrogen atom from a donor molecule to generate a new radical. While this compound is not a typical hydrogen donor, it can be involved in subsequent steps of such radical processes.
A common strategy involves metal-catalyzed HAT (MHAT), where a catalyst like an iron or cobalt complex and a silane (B1218182) generate a radical from a C-H bond. bohrium.comrsc.org This radical can then add across an alkene. The resulting alkyl radical could then, in principle, react with this compound. The process would involve the abstraction of the iodine atom, not a hydrogen, to generate a butyl radical and an alkyl iodide, propagating a radical chain. Photocatalytic HAT is another modern approach for activating C-H bonds to functionalize alkenes under mild conditions. rsc.org
This compound can participate in radical chain reactions, which consist of three main phases: initiation, propagation, and termination. masterorganicchemistry.comlumenlearning.com
Initiation: The reaction begins with the formation of a radical species, typically using a radical initiator like AIBN (Azobisisobutyronitrile) or through the application of heat or light. lumenlearning.comlibretexts.org
Propagation: This is the "chain" part of the reaction, where a radical reacts to form a new radical, continuing the cycle. masterorganicchemistry.com this compound can feature in propagation steps. For example, a propagating radical (R•) can abstract the iodine atom from this compound to form a stable R-I bond and a new butyl radical. This butyl radical can then participate in other reactions, such as adding to an alkene. libretexts.orgnih.gov
Step A: R• + CH₃CH₂CH₂CH₂-I → R-I + CH₃CH₂CH₂CH₂•
Step B: CH₃CH₂CH₂CH₂• + Molecule Y → Product + R• (regenerating the chain carrier)
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. masterorganicchemistry.comlumenlearning.com
| Phase | Description | Net Change in Radicals |
|---|---|---|
| Initiation | A non-radical species generates one or more radical species. masterorganicchemistry.com | Net increase |
| Propagation | A radical reacts with a non-radical to produce a new radical and a new non-radical. masterorganicchemistry.comlibretexts.org | No net change |
| Termination | Two radicals combine to form a single non-radical molecule. masterorganicchemistry.com | Net decrease |
Organometallic Reactions
This compound is a valuable precursor for the synthesis of organometallic reagents. The high reactivity of the carbon-iodine bond facilitates its conversion into organolithium and other related compounds.
One of the most important reactions in this class is the halogen-metal exchange . This compound can react with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, to form a new organolithium species and butyl iodide. wikipedia.org This equilibrium-based reaction is particularly effective for converting organic iodides into their corresponding lithium derivatives. fishersci.fr
R-I + R'-Li ⇌ R-Li + R'-I
Organolithium compounds are highly reactive species characterized by a strongly polarized C-Li bond, which makes the carbon atom highly nucleophilic and basic. mt.com These reagents are widely used in organic synthesis for forming new carbon-carbon bonds, for example, by adding to carbonyl groups in aldehydes and ketones. mt.commsu.edu The reactivity of organolithium reagents can be enhanced by the use of additives like tetramethylethylenediamine (TMEDA). uniurb.it
Reformatsky Reaction Principles and Applications
The Reformatsky reaction is a well-established method in organic chemistry for the formation of β-hydroxy esters. iitk.ac.inorganicreactions.orgbyjus.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester, such as this compound, in the presence of metallic zinc. byjus.comwikipedia.org A key advantage of this reaction is that the organozinc intermediate, known as a Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.orglibretexts.org The reaction is typically conducted in an inert solvent like diethyl ether or tetrahydrofuran (THF) and is completed with an acid workup to yield the final β-hydroxy ester product. byjus.comjk-sci.com The process creates a new carbon-carbon bond and does not require the isolation of the intermediate organozinc compound. organicreactions.orgbyjus.compsiberg.com
The initial and crucial step of the Reformatsky reaction is the generation of the zinc enolate. iitk.ac.in This occurs through the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. byjus.comwikipedia.orglibretexts.org In the case of this compound, the zinc inserts into the carbon-iodine bond to form an organozinc reagent. thermofisher.com This intermediate is often described as a zinc enolate. iitk.ac.inlibretexts.org Spectroscopic and crystallographic studies have revealed that these reagents can exist as cyclic, dimeric structures in the solid state, particularly in the presence of ether solvents. wikipedia.orgpsiberg.com The reactivity of these enolates is moderated compared to lithium or magnesium-based enolates, allowing for selective addition to aldehydes and ketones without undesired side reactions like self-condensation. wikipedia.orglibretexts.org The zinc enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. organic-chemistry.org This addition proceeds through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. libretexts.orgjk-sci.com An alternative method for generating zinc enolates involves a diisopropylzinc-iodine exchange reaction with iodoacetates, which proceeds efficiently at room temperature. researchgate.net
The Reformatsky reaction is versatile, with a broad substrate scope. iitk.ac.in The reaction can be successfully performed with a wide variety of aldehydes and ketones, including those that are sterically hindered. byjus.comjk-sci.com Beyond simple aldehydes and ketones, the reaction is compatible with a diverse range of electrophiles such as esters, acid chlorides, epoxides, nitriles (in the Blaise reaction), imines, and nitrones. wikipedia.orgthermofisher.com
A significant advantage of the Reformatsky reaction is its compatibility with numerous functional groups. iitk.ac.inresearchgate.net The relatively low basicity and moderate nucleophilicity of the zinc enolate mean that functional groups like alkenes, alkynes, amides, and other esters present in the substrates are generally tolerated. iitk.ac.inbeilstein-journals.org This tolerance allows for the synthesis of complex molecules without the need for extensive use of protecting groups. beilstein-journals.org Research has demonstrated successful reactions with a wide array of substituted aryl aldehydes and ketones, including those with both electron-donating and electron-withdrawing groups. acs.org
Below is a table summarizing the compatibility of various electrophiles and functional groups in the Reformatsky reaction.
| Category | Compatible Examples |
| Electrophiles | Aldehydes (aliphatic, aromatic), Ketones (acyclic, cyclic, hindered), Imines, Nitriles, Esters, Acid Chlorides, Epoxides |
| Functional Groups | Esters, Amides, Alkenes, Alkynes, Halides (on aromatic rings), Ethers, Nitriles |
The reactivity of the zinc metal is critical for the success of the Reformatsky reaction. colab.ws Commercial zinc dust is often coated with a layer of zinc oxide, which can deactivate the surface and impede the reaction. thermofisher.com Therefore, several activation methods have been developed to remove this oxide layer and enhance the metal's reactivity. thermofisher.com
Common activation strategies include:
Chemical Treatment: Washing the zinc dust with acid to dissolve the oxide layer, followed by washing with water, ethanol, and ether to dry it.
Use of Iodine: A small amount of iodine can be added to the reaction mixture, which chemically removes the oxide layer. thermofisher.com
Zinc-Copper Couple: Treating zinc dust with a copper acetate (B1210297) solution forms a more reactive zinc-copper couple. jk-sci.com
Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of zinc halides in solution. thermofisher.com
Other Methods: Exposure to trimethylsilyl chloride or the use of reagents like 1,2-dibromoethane are also effective for activation. jk-sci.comthermofisher.com
These activation techniques are crucial for ensuring reliable and high-yielding reactions. jk-sci.com
The choice of the halogen in the α-halo ester significantly influences the rate and efficiency of the Reformatsky reaction. The reactivity trend for the carbon-halogen bond is directly related to bond strength and leaving group ability, following the order:
I > Br > Cl > F
Consequently, α-iodo esters like this compound are the most reactive substrates for the formation of the organozinc intermediate. The carbon-iodine bond is weaker and more easily cleaved by the zinc metal during the oxidative addition step compared to the carbon-bromine or carbon-chlorine bonds. This higher reactivity allows the reaction to proceed under milder conditions. While α-bromo esters are also widely used and effective, α-chloro esters are generally much less reactive and often require more stringent conditions or highly activated zinc to participate effectively in the reaction.
The table below provides a comparative overview of the reactivity of different α-halo esters.
| α-Halo Ester Type | General Reactivity | Typical Reaction Conditions |
| α-Iodo Ester | Very High | Mild conditions, often proceeds at room temperature. |
| α-Bromo Ester | High | Often requires heating or activated zinc for efficient reaction. |
| α-Chloro Ester | Low | Requires harsh conditions and highly activated zinc; often sluggish. |
Cyclization Reaction Topologies
Cyclization reactions represent a powerful strategy in organic synthesis for constructing ring systems. The topology of these reactions, referring to the manner and orientation in which bonds are formed to close a ring, can be influenced by various factors. In reactions involving intermediates derived from compounds like this compound, the specific reaction conditions can direct the process toward different cyclic products.
A fascinating aspect of modern organic chemistry is the ability to control reaction pathways to yield different products from the same starting materials, a concept known as divergent synthesis. nih.gov The choice of solvent can be a powerful tool to achieve this divergence in cyclization reactions. d-nb.infoorganic-chemistry.org The solvent can influence the reaction outcome by differentially stabilizing transition states, altering the reactivity of intermediates, or participating directly in the reaction mechanism. d-nb.infonih.gov
For instance, in the oxidative cyclization of Michael adducts, using methanol as a solvent can favor the formation of cyclopropane products, whereas conducting the reaction in water can lead to oxetanes. organic-chemistry.org Similarly, studies on the cyclization of bicyclo[1.1.0]butanes (BCBs) have shown that subtle adjustments in the solvent ratio can direct the reaction towards two distinct pathways: a 1,3-cyclization to yield oxa-bicyclic heptanes or a 1,2-cyclization to produce functionalized cyclobutanes. d-nb.info In one case, the rate of an HBr-catalyzed isomerization, a key step in the pathway, was found to be significantly slower in a MeCN/CH2Cl2 solvent mixture compared to pure CH2Cl2, leading to a different product outcome. d-nb.info This principle of solvent-controlled reaction divergence highlights the critical role of the reaction environment in determining the topology of the final cyclic product. nih.govorganic-chemistry.org
Reagent Efficacy and Mechanistic Implications in Cyclization
The synthesis of cyclic compounds is a cornerstone of organic chemistry, and a variety of reagents and methodologies have been developed to facilitate these transformations. While the user's request specified information regarding "this compound," extensive searches did not yield specific data on the efficacy and mechanistic implications of this particular compound in cyclization reactions.
However, the broader class of α-iodo esters and related iodo-compounds are known to participate in various cyclization processes. These reactions often proceed through mechanisms involving iodine's ability to act as an electrophile or participate in radical atom transfer reactions.
General Mechanistic Considerations for Iodo-Compounds in Cyclization:
Iodine-Mediated Electrophilic Cyclization: In these reactions, the iodine atom of a reagent can activate a carbon-carbon double or triple bond within the same molecule (an intramolecular reaction). This activation makes the unsaturated bond susceptible to attack by an internal nucleophile, leading to the formation of a cyclic structure. The reaction's outcome, in terms of ring size and stereochemistry, is often governed by Baldwin's rules for ring closure.
Atom Transfer Radical Cyclization: α-Iodo esters can undergo radical cyclization. In these processes, a radical initiator can abstract the iodine atom, generating a carbon-centered radical. This radical can then add to an intramolecular double or triple bond, forming a new ring. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is a key aspect of their utility and is influenced by the structure of the substrate and the reaction conditions. For instance, while 5-exo cyclizations are generally kinetically favored, reaction conditions can sometimes be tuned to favor thermodynamically more stable products.
The efficacy of any given iodo-compound in these reactions would depend on factors such as the nature of the alkyl group (e.g., butyl), the specific substrate, and the reaction conditions employed (e.g., initiator, solvent, temperature). Without specific research data for this compound, a detailed discussion of its reagent efficacy and precise mechanistic implications in cyclization remains speculative. Further experimental investigation would be required to elucidate its specific role and effectiveness in synthesizing cyclic molecules.
Applications in Advanced Organic Synthesis and Materials Science
Butyl Iodoacetate as a Key Building Block
As a synthetic building block, this compound provides a robust platform for constructing intricate molecular frameworks. The tert-butyl ester group offers steric bulk and is stable under various reaction conditions, yet it can be cleaved when necessary, making it a useful protecting group in multi-step syntheses.
Tert-butyl iodoacetate is instrumental in the synthesis of certain heterocyclic compounds, which are core structures in many biologically active molecules. A notable application is its use in the Reformatsky reaction to create intermediates for statin drugs. In a patented process, the Reformatsky reagent derived from tert-butyl iodoacetate and zinc dust reacts with a protected aldehyde to form a β-hydroxy ester. google.com This intermediate is then processed to create a key precursor containing a 1,3-dioxane (B1201747) ring, a six-membered heterocycle with two oxygen atoms. google.comgoogle.com The reaction with the tert-butyl iodoacetate-derived reagent was found to yield the desired product, although it required heating to 65°C for 24 hours to proceed effectively, resulting in a 65% isolated yield. google.comgoogle.com This pathway highlights the compound's role in constructing complex heterocyclic systems that are central to pharmaceuticals.
Dendrimers are highly branched, well-defined macromolecules with a vast range of applications, from drug delivery to materials science. nih.gov Tert-butyl iodoacetate serves as a critical reagent in the peripheral functionalization of these nanostructures. In one study, novel bipyridine-cored poly(benzyl-ether) dendrons were synthesized with tert-butyl esters on their periphery. amazonaws.com This was achieved by reacting a phenolic core with tert-butyl iodoacetate in the presence of potassium carbonate and 18-crown-6 (B118740) ether, refluxing for 36 hours. amazonaws.com The resulting terminal tert-butyl ester groups are advantageous as they provide structural stability and can be hydrolyzed under specific pH conditions, making the dendrimers responsive for applications like controlled drug delivery. amazonaws.com
Another key application is in the synthesis of fully zwitterionic dendrimers, which have potential in biomedical fields. acs.org In this process, poly(propylene imine) (PPI) dendrimers are first methylated and then undergo a Menschutkin alkylation reaction with reagents including tert-butyl iodoacetate to install carboxylate groups. researchgate.net The reaction of methylated dendrimers with tert-butyl iodoacetate, followed by deprotection, successfully produced the desired zwitterionic structure with a high conversion rate of 85%. acs.orgresearchgate.net
Table 1: Synthesis of Functionalized Dendrimers Using tert-Butyl Iodoacetate This table summarizes the reaction conditions and outcomes for creating dendrimeric structures.
| Dendrimer Type | Key Reagents | Solvent | Conditions | Outcome/Yield | Reference |
| Bipyridine Cored Poly(benzyl-ether) Dendron | 3,5-dihydroxybenzyl alcohol derivative, tert-butyl iodoacetate , K₂CO₃, 18-crown-6 | Acetone (B3395972) | Reflux, 36h | Peripheral functionalization with tert-butoxy (B1229062) groups | amazonaws.com |
| Zwitterionic PPI Dendrimer | Methylated G3 PPI Dendrimer, tert-butyl iodoacetate | Acetonitrile | Room Temperature, 3 days | 85% conversion to quaternary amine after deprotection | acs.orgresearchgate.net |
The role of this compound as a building block extends directly into the development of complex pharmaceuticals. The synthesis of statin intermediates, as previously mentioned, is a prime example. The heterocyclic compound, tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a crucial intermediate for cholesterol-lowering drugs like rosuvastatin. google.com The process, which employs a Reformatsky reaction with tert-butyl iodoacetate, is a key step in building the chiral side chain of the final active pharmaceutical ingredient. google.comgoogle.com The use of tert-butyl iodoacetate is specifically compared to other haloacetates, demonstrating its unique reactivity profile in the synthesis of these vital therapeutic agents. google.com
Reagent in Selective Functionalization of Organic Substrates
Beyond its role as a structural precursor, this compound is also employed as a reagent for the precise chemical modification of existing molecules. Its high reactivity as an alkylating agent allows it to target and functionalize specific sites on a substrate.
The reactivity of the carbon-halogen bond in iodoacetate derivatives (I > Br > Cl) allows for tuning their use in selective reactions. nih.gov For instance, iodoacetate and its derivatives are well-known for their ability to selectively modify the thiol groups of cysteine residues in proteins. nih.gov This S-alkylation reaction is highly chemoselective under controlled pH conditions and is a fundamental technique in protein chemistry and proteomics for labeling and structural studies. nih.govpearson.com
In another advanced application, tert-butyl iodoacetate was used in the solvent-dependent divergent cyclization of bicyclo[1.1.0]butanes (BCBs). researchgate.net BCBs are highly strained molecules with significant potential as building blocks. In a photocatalytic reaction using fac-Ir(ppy)₃, tert-butyl iodoacetate was shown to react with a BCB substrate, although it produced a lower yield compared to its bromo-analogue. researchgate.net This demonstrates its utility in radical-mediated processes for functionalizing strained-ring systems, opening pathways to novel molecular scaffolds.
Table 2: Functionalization Reactions Involving this compound Derivatives This table outlines examples of this compound and its derivatives used as reagents to selectively modify substrates.
| Substrate | Reagent | Reaction Type | Product Type | Key Finding | Reference |
| Cysteine Residue (in proteins) | Iodoacetate derivative | Nucleophilic Substitution (S-alkylation) | Carboxymethylated Cysteine | Selective modification of thiols over other nucleophilic amino acids. | nih.gov |
| Bicyclo[1.1.0]butane (BCB) | tert-Butyl iodoacetate | Photocatalytic Radical Reaction | Cyclized Functionalized Product | Reagent participates in divergent cyclization, though less efficiently than bromo-analogue. | researchgate.net |
| Phenylacetic amide | Ethyl iodoacetate | Palladium-catalyzed C-H activation | meta-Alkylated Product | Selective meta-alkylation is achieved under optimized conditions with a specific ligand. | nih.gov |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of butyl iodoacetate. By analyzing the interactions of atomic nuclei within a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment, connectivity, and count of each unique atom in the molecule.
The ¹H NMR spectrum of this compound provides unambiguous evidence for its structure. The spectrum is characterized by five distinct signals, each corresponding to a set of chemically non-equivalent protons in the molecule. The methylene (B1212753) protons (–CH₂–) attached to the highly electronegative iodine atom appear as a sharp singlet, as they have no adjacent protons to couple with. The signals for the n-butyl ester group display a characteristic pattern: a triplet for the terminal methyl (–CH₃) group, a triplet for the methylene group directly attached to the ester oxygen (–O–CH₂–), and two complex multiplets for the two internal methylene groups of the butyl chain. The integration of these signals, which corresponds to the relative number of protons, confirms the 2:2:2:2:3 proton ratio consistent with the proposed structure.
Complementing the proton data, the ¹³C NMR spectrum confirms the carbon backbone of this compound. The spectrum displays six unique signals, one for each carbon atom in a distinct chemical environment. A key signal is observed in the downfield region, characteristic of a carbonyl carbon (C=O) in an ester functional group. Another notable signal is the one corresponding to the carbon atom bonded to iodine (I–CH₂–); this signal appears at an unusually high field (a low ppm value) due to the heavy atom effect of iodine. The remaining four signals correspond to the four distinct carbon atoms of the n-butyl chain, with their chemical shifts reflecting their distance from the electron-withdrawing ester oxygen.
The combined data from ¹H and ¹³C NMR spectroscopy provides a comprehensive and self-consistent assignment of the molecular structure of this compound.
| Assignment (Protons) | Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) |
|---|---|---|---|
| I–CH₂–C=O | 3.66 | Singlet (s) | 2H |
| O–CH₂–CH₂CH₂CH₃ | 4.16 | Triplet (t) | 2H |
| O–CH₂–CH₂–CH₂CH₃ | 1.67 | Multiplet (m) | 2H |
| O–CH₂CH₂–CH₂–CH₃ | 1.41 | Multiplet (m) | 2H |
| O–CH₂CH₂CH₂–CH₃ | 0.94 | Triplet (t) | 3H |
| Assignment (Carbon) | Chemical Shift (δ, ppm) |
|---|---|
| I–CH₂–C=O | 167.1 |
| O–CH₂–CH₂CH₂CH₃ | 66.0 |
| O–CH₂–CH₂–CH₂CH₃ | 30.5 |
| O–CH₂CH₂–CH₂–CH₃ | 19.1 |
| O–CH₂CH₂CH₂–CH₃ | 13.6 |
| I–CH₂–C=O | -5.8 |
X-ray Crystallography for Definitive Structural Determination
While NMR spectroscopy establishes molecular connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and torsional angles. Although this compound is a liquid at ambient temperature, crystallographic analysis can be performed on a single crystal grown at low temperatures.
The crystallographic data for this compound confirms the structure deduced from NMR and provides precise geometric parameters. The analysis reveals that the ester functional group (C–C(=O)–O–C) is nearly planar, a common feature that maximizes p-orbital overlap and resonance stabilization. The carbon-iodine (C–I) bond length is consistent with values observed in other iodoalkanes.
The conformation of the n-butyl chain is typically observed in an extended, all-trans (anti-periplanar) arrangement within the crystal lattice, which represents the lowest energy conformation by minimizing steric hindrance. The crystal packing is governed by weak intermolecular forces, such as van der Waals interactions. This technique provides a static, solid-state snapshot of the molecule, offering definitive proof of its atomic structure and stereochemistry.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length (Å) | C–I | ~ 2.15 Å |
| C=O | ~ 1.21 Å | |
| C(carbonyl)–O(ester) | ~ 1.34 Å | |
| O(ester)–C(butyl) | ~ 1.46 Å | |
| C–C (avg. butyl) | ~ 1.53 Å | |
| Bond Angle (°) | I–C–C(carbonyl) | ~ 112.5° |
| O=C–O(ester) | ~ 124.8° | |
| C(carbonyl)–O–C(butyl) | ~ 116.2° |
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations of Reactivity and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of butyl iodoacetate. Methods such as Density Functional Theory (DFT) are particularly well-suited for investigating the mechanisms of reactions involving this compound, most notably nucleophilic substitution reactions (SN2).
Theoretical studies on analogous haloalkanes and esters provide a framework for understanding the reactivity of this compound. For instance, DFT calculations can be employed to model the potential energy surface of an SN2 reaction where a nucleophile attacks the α-carbon, displacing the iodide leaving group. These calculations can determine the geometries of the reactants, transition state, and products, as well as the associated energies.
Table 1: Hypothetical DFT-Calculated Energetic Data for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔE^‡^) | 15 - 20 | The energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction rate. |
| Reaction Energy (ΔE | -25 to -30 | The overall energy change of the reaction. A negative value indicates an exothermic and thermodynamically favorable reaction. |
| Transition State C-I Bond Length | ~2.5 - 2.8 Å | The elongated carbon-iodine bond distance in the transition state structure, indicating the bond-breaking process. |
| Transition State C-Nu Bond Length | ~2.2 - 2.5 Å | The forming carbon-nucleophile bond distance in the transition state structure, indicating the bond-making process. |
Note: The values presented in this table are illustrative and based on typical results for SN2 reactions of alkyl iodides. Specific values would depend on the chosen nucleophile, solvent model, and level of theory.
Furthermore, quantum chemical calculations can provide insights into the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of these properties helps to rationalize the molecule's electrophilic nature at the α-carbon and its susceptibility to nucleophilic attack.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound in various environments, such as in the gas phase or in solution. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformers) of the molecule and the energetic barriers between them.
Conformational analysis, often performed in conjunction with quantum chemical calculations to obtain accurate energies for different conformers, can identify the most stable arrangements of the molecule. For the ester group, the syn-periplanar (dihedral angle of 0°) and anti-periplanar (dihedral angle of 180°) conformations around the C-O single bond are of particular interest. For many simple esters, the syn conformation is found to be more stable.
The butyl chain can adopt various conformations, with the anti (trans) arrangement of carbon atoms generally being the most stable due to minimized steric hindrance. Gauche interactions introduce a slight energetic penalty.
Table 2: Representative Conformational Analysis of Key Dihedral Angles in this compound
| Dihedral Angle | Description | Stable Conformer(s) (°) | Relative Energy (kcal/mol) |
| ω (O=C-O-C) | Rotation around the ester C-O bond | ~0 (syn) | 0 (Reference) |
| ~180 (anti) | 2 - 4 | ||
| φ (C-O-C-C) | Rotation around the O-C bond of the butyl group | ~180 (anti) | 0 (Reference) |
| ±60 (gauche) | 0.8 - 1.2 | ||
| ψ (O-C-C-C) | Rotation around the first C-C bond of the butyl group | ~180 (anti) | 0 (Reference) |
| ±60 (gauche) | 0.9 - 1.5 |
Note: These values are illustrative and based on general principles of conformational analysis for esters and alkyl chains. The actual energy differences can be influenced by solvent effects and the specific force field used in MD simulations.
MD simulations can also provide information about the solvation of this compound, revealing how solvent molecules arrange themselves around the solute and influence its conformational preferences and reactivity. The dynamic picture provided by these simulations is crucial for understanding how the molecule behaves in a realistic chemical environment.
Analytical Chemistry Methodologies
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for isolating butyl iodoacetate from complex mixtures prior to its detection and quantification. The choice of technique often depends on the sample matrix and the required sensitivity.
Gas Chromatography (GC):
Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically performed on a capillary column with a stationary phase of appropriate polarity. For instance, a non-polar column, such as one with a polydimethylsiloxane phase, or a more polar column, like one coated with a polyethylene glycol (e.g., Carbowax™), can be used. paint.org
For the analysis of related haloacetic acids (HAAs), derivatization is often necessary to convert the polar acids into more volatile esters, such as methyl esters, before GC analysis. nsf.govnih.govnih.gov This step might not be required for this compound itself, as it is an ester and likely sufficiently volatile.
Common detectors used in conjunction with GC for the analysis of halogenated compounds include:
Flame Ionization Detector (FID): A universal detector that provides good sensitivity for organic compounds.
Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it particularly well-suited for the trace analysis of substances like this compound. chromatographyonline.comnih.gov
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, confirming the identity of the analyte.
Liquid Chromatography (LC):
High-performance liquid chromatography (HPLC) offers an alternative for the analysis of this compound, especially in cases where the compound is present in a complex non-volatile matrix. A reverse-phase (RP) HPLC method could be employed, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com
For the broader class of haloacetic acids, ion chromatography (IC) is a powerful technique. metrohm.com IC is particularly effective for separating ionic compounds and can be hyphenated with mass spectrometry (IC-MS) for enhanced sensitivity and selectivity, allowing for the detection of HAAs at µg/L levels in water samples. metrohm.com While this compound is not ionic, HPLC would be the more direct LC approach. Spectrophotometric detection, for instance at a wavelength of 260 nm, has been used for iodoacetate analysis. mdpi.com
The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods for related compounds.
| Technique | Column Type | Mobile/Carrier Gas | Detector | Typical Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Capillary (e.g., Polydimethylsiloxane or Polyethylene Glycol) | Inert Gas (e.g., Helium, Nitrogen) | FID, ECD, MS | Analysis of volatile and semi-volatile organic compounds. |
| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Acetonitrile/Water mixture | UV, MS | Separation of non-volatile or thermally labile compounds. |
| Ion Chromatography (IC) | Anion Exchange | Aqueous buffer | Conductivity, MS | Analysis of ionic species like haloacetic acids. |
Mass Spectrometry for Molecular Characterization and Trace Analysis
Mass spectrometry (MS) is a powerful tool for the molecular characterization of this compound and for its trace analysis, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS). The molecular weight of this compound is 242.05 g/mol . nist.gov
Electron Ionization (EI) Mass Spectrometry:
In GC-MS analysis, electron ionization is a common technique. The mass spectrum of this compound is expected to show a molecular ion peak ([M]+) at m/z 242. However, due to the weak carbon-iodine (C-I) bond, this peak may be of low intensity. jove.comjove.com
The fragmentation pattern of iodoalkanes is dominated by the cleavage of the C-I bond, leading to the loss of an iodine atom. jove.comjove.com For this compound, this would result in a prominent peak corresponding to the butyl acetate (B1210297) cation. However, the most likely fragmentation pathway for iodoalkanes is the formation of the alkyl carbocation by loss of an iodine radical. For isomeric iodobutanes, the base peak is often observed at m/z 57, corresponding to the [C₄H₉]⁺ ion. docbrown.infodocbrown.infodocbrown.info A small peak at m/z 127, corresponding to the iodine cation ([I]⁺), may also be present. docbrown.infodocbrown.infodocbrown.info
General fragmentation patterns for esters in EI-MS also include cleavage at the ester functional group. This can lead to the formation of acylium ions and other characteristic fragments.
Tandem Mass Spectrometry (MS/MS):
For trace analysis, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) offers enhanced sensitivity and selectivity. nih.govresearchgate.net By selecting the molecular ion or a characteristic fragment ion as the precursor ion and monitoring specific product ions, it is possible to detect and quantify this compound at very low concentrations, even in complex matrices. nih.govresearchgate.net For the analysis of related haloacetic acids, detection limits in the range of ng/L to µg/L have been achieved using MS/MS techniques. nih.gov
The following table outlines the expected key mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound, based on the fragmentation patterns of related iodoalkanes and esters.
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 242 | [C₆H₁₁IO₂]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine Cation |
| 115 | [C₆H₁₁O₂]⁺ | Loss of I |
| 57 | [C₄H₉]⁺ | Butyl Cation (likely base peak) |
| 43 | [CH₃CO]⁺ | Acylium Ion |
Environmental Chemistry Perspectives
Degradation Pathways of Iodoacetate Esters in Environmental Systems (General)
The environmental fate of iodoacetate esters is governed by several key degradation processes. These compounds, which are part of the broader category of haloacetic acids (HAAs) and their derivatives, can be transformed through chemical and biological pathways. The primary mechanisms for their degradation in environmental systems include hydrolysis, photodegradation, and biodegradation. The specific pathway and its rate are influenced by the ester's chemical structure and various environmental conditions such as pH, temperature, and the presence of microorganisms. numberanalytics.com
Hydrolysis
Hydrolysis is a primary chemical process for the degradation of iodoacetate esters. This reaction involves the cleavage of the ester bond by water, resulting in the formation of iodoacetic acid and the corresponding alcohol. libretexts.org The reaction can be catalyzed by either acids or bases. numberanalytics.comlibretexts.org
Generally, ester hydrolysis can proceed through several mechanisms, with the base-catalyzed, bimolecular, acyl-oxygen fission (BAC2) mechanism being the most common for carboxylic acid esters. epa.gov The rate of hydrolysis is significantly influenced by environmental factors, particularly pH. numberanalytics.com For instance, tert-butyl esters are known to be hydrolyzed under strong acidic or basic conditions.
The general equations for acid- and base-catalyzed hydrolysis are as follows:
Acid-Catalyzed Hydrolysis: R-COOR' + H₂O ⇌ R-COOH + R'-OH (This reaction is reversible). libretexts.org
Base-Catalyzed Hydrolysis (Saponification): R-COOR' + OH⁻ → R-COO⁻ + R'-OH (This reaction is generally irreversible). libretexts.org
| Factor | Influence on Degradation | Scientific Rationale |
|---|---|---|
| pH | Hydrolysis rates are significantly faster under acidic or basic conditions compared to neutral pH. numberanalytics.com | The reaction is catalyzed by H⁺ or OH⁻ ions, which are more abundant at low or high pH, respectively. numberanalytics.com |
| Temperature | Increased temperature accelerates the rate of hydrolysis. numberanalytics.com | Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. numberanalytics.com |
| Molecular Structure | The structure of the ester, such as the nature of the alkyl group (e.g., tert-butyl vs. ethyl), affects stability and hydrolysis kinetics. | Steric hindrance and electronic effects of the substituent groups can either stabilize the ester or make the carbonyl carbon more susceptible to nucleophilic attack. |
Photodegradation
Photodegradation, or photolysis, is another significant pathway for the transformation of iodo-organic compounds in the environment, particularly in sunlit surface waters. researchgate.netresearchgate.net This process involves the absorption of light energy, which can lead to the breaking of chemical bonds. For iodoacetate esters, the carbon-iodine (C-I) bond is susceptible to cleavage upon exposure to light, which can initiate a series of degradation reactions. thermofisher.com
Research on related iodinated compounds, such as iodinated X-ray contrast media (ICM), has shown that photochemical reactions can lead to the release of iodine from the molecule, a process known as deiodination. researchgate.netresearchgate.net The photodegradation of iodoacetamides, which are structurally similar to iodoacetate esters, is known to be rapid. thermofisher.com
Biodegradation
Biodegradation involves the breakdown of organic compounds by microorganisms. For iodoacetate esters, this process typically begins with enzymatic hydrolysis. Esterase enzymes produced by bacteria and fungi can cleave the ester bond, releasing iodoacetic acid and an alcohol. asm.orgnih.gov
| Compound Type | Degradation Process | Key Microorganisms/Enzymes | Research Finding |
|---|---|---|---|
| Phthalic Acid Esters | Initial hydrolysis followed by degradation of the phthalic acid residue. nih.gov | Esterases from various microorganisms. nih.gov | The initial hydrolysis step releases alcohols that are readily utilized, but the degradation of the phthalate (B1215562) core is often the rate-limiting step. nih.gov |
| Polyester Polyurethane | Enzymatic hydrolysis of ester bonds. asm.org | Serine hydrolase from endophytic fungi (e.g., Pestalotiopsis microspora). asm.org | A specific serine hydrolase was identified as being responsible for the biodegradation activity. asm.org |
| Iodoacetic Acid | Direct microbial degradation. nih.gov | Afipia felis, Afipia broomeae, Methylobacterium sp. nih.gov | Afipia species were shown to achieve near-complete degradation of iodoacetic acid within a few days. nih.gov |
Q & A
Q. How does butyl iodoacetate inhibit glycolysis in experimental models, and what validation methods are recommended?
this compound (and its analogs like sodium iodoacetate) acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. To validate inhibition, measure ATP depletion using luciferase-based assays or quantify glycolytic intermediates via LC-MS. Control experiments should include untreated cells and alternative energy pathway inhibitors (e.g., oligomycin for oxidative phosphorylation). Ensure inhibitor concentrations are optimized (e.g., 1–5 mM for in vitro sperm longevity studies) to avoid off-target effects .
Q. What protocols are used to modify cysteine residues in proteins with iodoacetate derivatives?
Iodoacetate alkylates free thiol groups on cysteine residues, irreversibly inhibiting enzyme activity. For active-site studies:
- Incubate proteins with 10–50 mM iodoacetate in non-reducing buffers (pH 8.0–8.5) for 1–2 hours at 25°C.
- Include a substrate (e.g., 3’-GMP for RNase protection assays) to confirm active-site specificity.
- Validate modification using ESI-MS and RP-HPLC to quantify unmodified vs. modified peptides .
Q. How is this compound applied in osteoarthritis (OA) research models?
Intra-articular injection of iodoacetate (e.g., 1–3 mg/kg in rats) induces cartilage degradation mimicking OA. Key validations include:
- Histopathology (cartilage erosion scoring).
- MRI for subchondral bone changes.
- Behavioral assays (e.g., weight-bearing asymmetry). Use Tukey’s post hoc tests for statistical analysis of inflammatory markers (IL-6, TNF-α) .
Advanced Research Questions
Q. How can researchers optimize iodoacetate concentrations to balance enzyme inhibition and cell viability in metabolic studies?
Conduct dose-response curves using ATP viability assays (e.g., CellTiter-Glo) and parallel metabolomic profiling (via GC/LC-MS). For glycolysis inhibition in sperm, 2 mM sodium iodoacetate reduced longevity by 24% without complete cell death. Pair with real-time extracellular acidification rate (ECAR) measurements to confirm glycolytic flux suppression .
Q. What experimental controls are critical when using iodoacetate to study redox-sensitive proteins?
- Negative controls: Omit iodoacetate or use a cysteine-deficient mutant protein.
- Redox buffers: Include DTT or TCEP to reduce disulfide bonds, ensuring iodoacetate targets only accessible thiols.
- Substrate competition: Pre-incubate with substrates (e.g., 3’-CMP for RNase) to protect active-site cysteines, confirming modification specificity .
Q. How does iodoacetate affect long-term biobank samples, and how can protocols be adjusted?
Iodoacetate in biobank samples (e.g., serum) can artificially alkylate proteins, altering biomarker stability. Mitigation strategies:
- Avoid iodoacetate in archival samples; instead, use protease inhibitors (e.g., PMSF) and store at ≤−80°C.
- For legacy samples treated with iodoacetate, document pre-analytical conditions and validate findings with fresh cohorts .
Q. What integrative approaches combine iodoacetate treatment with multi-omics analysis?
- Proteomics: Use iodoacetate to block cysteine proteases during protein extraction, enhancing peptide yield for SDS-PAGE/MS. Include 2 mM iodoacetate in homogenization buffers .
- Metabolomics: Pair glycolysis inhibition with 13C-glucose tracing to quantify pathway redundancy. Analyze data via KEGG pathway enrichment .
Methodological Considerations
- Statistical rigor: For animal studies, use n ≥ 6 per group and one-way ANOVA with Tukey’s correction to compare inflammatory markers .
- Analytical validation: Cross-validate iodoacetate-induced modifications using ESI-MS (for cysteine alkylation) and LC-ICP-MS (for selenium adducts in redox studies) .
- Ethical reporting: Disclose iodoacetate lot numbers and storage conditions (light-sensitive degradation) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
